molecular formula C8H10N4O4 B15330676 Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate

Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate

Cat. No.: B15330676
M. Wt: 226.19 g/mol
InChI Key: WMVOEILZTMWOGR-UHFFFAOYSA-N
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Description

Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction results in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar oxidation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to perform as effectively.

Properties

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate

InChI

InChI=1S/C8H10N4O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3,(H2,10,11)(H2,9,12)

InChI Key

WMVOEILZTMWOGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)N)C(=O)OC)N

Origin of Product

United States

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